3-氟-2-硝基-N-(哌啶-4-基甲基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

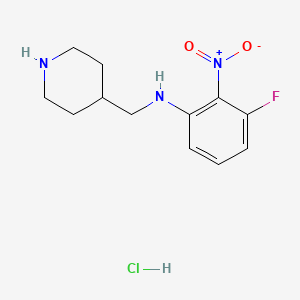

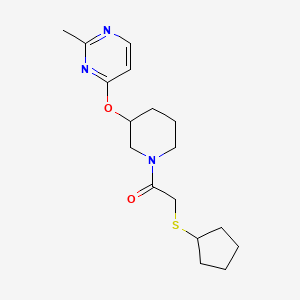

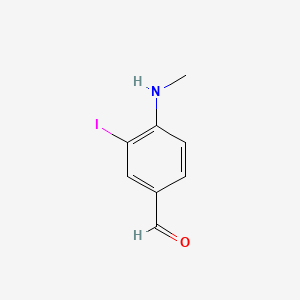

“3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H17ClFN3O2 and a molecular weight of 289.74 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact structural details are not available in the current resources.Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” are not mentioned in the available resources.科学研究应用

Drug Synthesis and Design

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common feature in many drugs, serving as a building block for creating complex molecules. In drug design, this compound can be used to develop inhibitors, such as the 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) , which has applications in treating diseases related to cortisol abnormalities .

Pharmacological Research

In pharmacology, this compound’s derivatives are explored for their potential therapeutic effects. The piperidine ring is a structural component in more than twenty classes of pharmaceuticals, including alkaloids, which are studied for their biological activity and pharmacological applications .

Organic Synthesis

The compound plays a role in organic synthesis, particularly in reactions that form piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination. The development of cost-effective methods for synthesizing substituted piperidines is a significant area of research .

Medicinal Chemistry

In medicinal chemistry, the compound is used to create biologically active molecules. Its structural properties allow for the synthesis of compounds with specific pharmacokinetic and pharmacodynamic profiles, aiding in the discovery of new medications .

Chemical Biology

The compound’s applications extend to chemical biology, where it is used to study the interaction between chemical compounds and biological systems. This includes the investigation of drug-receptor interactions and the development of chemical probes for biological research .

Biochemistry

In biochemistry, the compound is utilized to understand biochemical pathways and processes. It can be used to synthesize markers and reagents that help in tracking and analyzing biochemical reactions, contributing to the understanding of disease mechanisms and the identification of potential drug targets .

安全和危害

The safety data sheet for a similar compound, “4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and smoking should be avoided . In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .

未来方向

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

3-fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(12(10)16(17)18)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQOZNFQARNXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)